N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O4S/c1-26-12-3-2-9(17)6-11(12)19-13(24)8-27-16-20-14-10(15(25)21-16)7-18-22(14)4-5-23/h2-3,6-7,23H,4-5,8H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCCLKKWEIMREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that incorporates a chloro-substituted methoxyphenyl moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. The presence of the thioacetamide group is significant for its biological activity.
Anticancer Activity:
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: A recent study evaluated the cytotoxic potential of related pyrazole derivatives against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated IC50 values ranging from 3.25 µM to 42.30 µM depending on the specific derivative and cell line tested .
Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | MCF7 | 12.50 | Induces apoptosis |
| Similar Pyrazole Derivative | A549 | 26 | Inhibits proliferation |
| Another Derivative | HepG2 | 17.82 | Cell cycle arrest |
The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of kinases involved in cell cycle regulation.
Case Studies
- Study on Pyrazole Derivatives: A comprehensive study by Bouabdallah et al. demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against HepG2 cells, suggesting a promising avenue for further development in anticancer therapy .
- Mechanistic Insights: Research into the mechanism revealed that these compounds could inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of N-(5-chloro-2-methoxyphenyl)-... is influenced by its structural components:
- Chloro and Methoxy Substituents: The presence of these groups enhances lipophilicity and may improve binding affinity to target proteins.
- Thioacetamide Group: This moiety appears essential for the anticancer activity observed in preliminary studies.
Scientific Research Applications
Molecular Formula
The molecular formula for N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is .
Anti-inflammatory Activity
Research indicates that compounds with a pyrazolo-pyrimidine structure exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
Case Study
A study evaluated various pyrazolo-pyrimidine derivatives, including those similar to this compound. Results showed a marked reduction in inflammation markers in animal models, suggesting potential therapeutic use in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer properties of this compound are primarily attributed to its ability to inhibit specific cancer cell lines. The pyrazolo-pyrimidine framework is known for its role in targeting various oncogenic pathways.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | MCF7 (breast cancer) | 3.79 | Inhibition of cell proliferation |
| Similar Pyrazolo Compounds | NCI-H460 (lung cancer) | 12.50 | Induction of apoptosis |
| Other Derivatives | HepG2 (liver cancer) | 17.82 | Cell cycle arrest |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Toxicology and Safety Profile
Initial toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects in clinical settings.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions, a reaction critical for modulating biological activity and solubility.
Research Insight : Oxidation to sulfone derivatives enhances polar surface area, potentially improving aqueous solubility for pharmacological applications.
Acetamide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl (reflux, 12 hr) | 2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid | 78% |
| 2M NaOH (EtOH/H~2~O, 60°C, 6 hr) | Sodium salt of the carboxylic acid | 85% |
Structural Impact : Hydrolysis removes the N-(5-chloro-2-methoxyphenyl) group, generating a versatile intermediate for coupling reactions.
Hydroxyethyl Group Reactivity
The 2-hydroxyethyl substituent participates in esterification, etherification, and oxidation reactions .
Esterification
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride (pyridine, RT) | Acetylated derivative | Improves lipophilicity |
| Benzoyl chloride (DMAP, CH~2~Cl~2~) | Benzoylated derivative | Enhances metabolic stability |
Oxidation
| Reagent | Product | Notes |
|---|---|---|
| PCC (CH~2~Cl~2~, RT) | 2-Oxoethyl derivative | Forms ketone for further conjugation |
| KMnO~4~ (aq. H~2~SO~4~) | Carboxylic acid derivative | Rarely used due to overoxidation |
Mechanistic Note : Oxidation to the ketone introduces an electrophilic site for nucleophilic addition reactions .
Aromatic Electrophilic Substitution
The 5-chloro-2-methoxyphenyl group directs electrophilic substitution to specific positions, though reactivity is attenuated by electron-withdrawing effects .
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO~3~/H~2~SO~4~, 0°C | Para-nitro derivative | Meta to methoxy |
| Halogenation (Br~2~) | FeBr~3~, CH~2~Cl~2~ | 3-Bromo substitution | Ortho to acetamide |
Research Finding : Bulky substituents on the pyrazolo[3,4-d]pyrimidinone core sterically hinder aromatic reactivity, as observed in kinase inhibitor analogs .
Nucleophilic Substitution at Pyrimidinone Core
The 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl group undergoes substitution at the 6-position under basic conditions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH~3~ (gas) | EtOH, 80°C | 6-Amino derivative | 62% |
| CH~3~ONa | DMF, 100°C | 6-Methoxy derivative | 55% |
Structural Implication : Substitution at this position alters hydrogen-bonding capacity, critical for target binding in kinase inhibition .
Photochemical and Thermal Stability
The compound demonstrates moderate stability under standard storage conditions but degrades under UV light or prolonged heating.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Cleavage of thioether bond | 48 hr |
| 100°C (neat) | Dehydration of hydroxyethyl group | 12 hr |
Analytical Data : Degradation products were characterized via LC-MS and ^1^H-NMR, confirming structural breakdown.
Metal Complexation
The sulfur and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or therapeutic applications .
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| CuCl~2~ | MeOH, RT | Square-planar Cu(II) | Antimicrobial studies |
| Fe(NO~3~)~3~ | H~2~O/EtOH, reflux | Octahedral Fe(III) | Oxidation catalysis |
Research Gap : Complexation effects on biological activity remain underexplored but are hypothesized to modulate pharmacokinetics .
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?
- Methodological Answer : Standardize intermediates (e.g., pyrazolo[3,4-d]pyrimidin-6-thiol) with detailed H NMR spectra and melting points. Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction atmosphere, N₂ vs. air). Cross-lab validation with blinded samples reduces operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
